molecular formula C23H24N6O2S B11578262 N-[4-(acetylamino)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

N-[4-(acetylamino)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

Cat. No.: B11578262
M. Wt: 448.5 g/mol
InChI Key: YOFWJHGHUUXXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of triazinoindole derivatives characterized by a sulfur-linked thioether bridge and a substituted phenylacetamide moiety. The core structure includes a 5-ethyl-substituted triazino[5,6-b]indole system, which is critical for modulating biological activity. The 4-acetylaminophenyl group enhances solubility and target binding affinity, while the butanamide chain distinguishes it from shorter-chain analogues .

Properties

Molecular Formula

C23H24N6O2S

Molecular Weight

448.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C23H24N6O2S/c1-4-19(22(31)25-16-12-10-15(11-13-16)24-14(3)30)32-23-26-21-20(27-28-23)17-8-6-7-9-18(17)29(21)5-2/h6-13,19H,4-5H2,1-3H3,(H,24,30)(H,25,31)

InChI Key

YOFWJHGHUUXXMW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the sulfanyl group and the acetylamino phenyl moiety. Common reagents used in these reactions include acetic anhydride, ethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets and pathways. The triazinoindole moiety can bind to various receptors or enzymes, modulating their activity. The acetylamino group may enhance the compound’s ability to penetrate biological membranes, while the sulfanyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Triazinoindole Core

  • 5-Ethyl vs. Its 4-chlorophenyl and propanamide chain result in a molecular weight of ~421 g/mol, similar to the target compound . 5-Allyl Derivatives: Compounds with 5-allyl substituents (e.g., and ) exhibit enhanced π-π stacking due to the unsaturated allyl group, improving binding to hydrophobic pockets in enzymes. However, allyl groups may increase susceptibility to oxidative metabolism .

Phenyl Ring Modifications

  • 4-Acetylaminophenyl (Target Compound): The acetyl group introduces hydrogen-bonding capacity, enhancing receptor interactions.
  • 2-Nitrophenyl (): The nitro group’s electron-withdrawing nature increases electrophilicity, which may enhance covalent binding but raise toxicity concerns .

Chain Length and Amide Modifications

  • Butanamide (Target Compound): A four-carbon chain provides flexibility, but demonstrates that increasing chain length from acetamide (C2) to propionamide (C3) significantly reduces antidepressant activity in triazinoindole derivatives. This suggests the target compound’s butanamide chain (C4) may further diminish activity in similar therapeutic contexts .
  • Acetamide Derivatives : Shorter chains (e.g., and ) generally exhibit higher potency in preliminary assays due to reduced steric interference .

Key Physicochemical Parameters

Compound Triazinoindole Substituent Phenyl Substituent Chain Length Molecular Weight (g/mol) LogP*
Target Compound 5-Ethyl 4-Acetylaminophenyl Butanamide ~435† 3.8 (est.)
(Compound 44) 5-Methyl 4-Chlorophenyl Propanamide ~421 4.1
5-Ethyl 2-Methoxyphenyl Butanamide 421.52 3.5
5-Methyl 2-Nitrophenyl Acetamide ~390 2.9

*Estimated using fragment-based methods.

Biological Activity

The compound N-[4-(acetylamino)phenyl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antidepressant, and anticonvulsant properties as well as its mechanism of action and structure-activity relationships.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

Structural Features

FeatureDescription
Aromatic Rings Contains an acetylamino phenyl group
Triazine Moiety Incorporates a 5H-[1,2,4]triazino[5,6-b]indole structure
Sulfanyl Group Sulfur atom linked to the indole moiety

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. In a screening of newly synthesized N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides:

  • Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antimicrobial agents.
  • The compounds demonstrated effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial potential .

Antidepressant Activity

The antidepressant effects of this compound were evaluated through behavioral assays in animal models. Key findings include:

  • Significant reductions in depressive-like behaviors were observed in treated groups compared to controls.
  • The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anticonvulsant Activity

Preliminary evaluations of anticonvulsant activity showed promising results:

  • The compound was tested in seizure models and exhibited a notable reduction in seizure frequency.
  • Its efficacy suggests potential for development as a therapeutic agent for epilepsy and other seizure disorders .

Study 1: Synthesis and Screening

A study conducted by researchers synthesized a series of related compounds and evaluated their biological activities. The results indicated:

  • The synthesized compounds demonstrated potent antimicrobial activity with MIC values significantly lower than those of traditional antibiotics.
  • Antidepressant assays revealed that certain derivatives had effects comparable to established antidepressants .

Further investigations into the mechanism of action revealed that the triazine moiety plays a crucial role in biological activity. It was found that:

  • The presence of the sulfanyl group enhances interaction with biological targets.
  • In vitro studies suggested that these compounds may inhibit specific enzymes involved in neurotransmitter metabolism, contributing to their antidepressant effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.